molecular formula C11H22O2 B1489939 Ethyl 3-propylhexanoate CAS No. 1089315-43-4

Ethyl 3-propylhexanoate

Cat. No.: B1489939
CAS No.: 1089315-43-4
M. Wt: 186.29 g/mol
InChI Key: QVNVKXONAXUALG-UHFFFAOYSA-N
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Description

Ethyl 3-propylhexanoate: is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is a clear, colorless liquid with a molecular weight of 186.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-propylhexanoate can be synthesized through the esterification reaction between 3-propylhexanoic acid and ethanol . The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to ensure the reaction proceeds to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-propylhexanoate can undergo various chemical reactions, including:

  • Hydrolysis: this compound can be hydrolyzed in the presence of a strong acid or base to yield 3-propylhexanoic acid and ethanol.

  • Reduction: The ester can be reduced to form the corresponding alcohol, 3-propylhexanol, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Oxidation: Oxidation of this compound can lead to the formation of 3-propylhexanoic acid.

Common Reagents and Conditions:

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

Major Products Formed:

  • Hydrolysis: 3-Propylhexanoic acid and ethanol.

  • Reduction: 3-Propylhexanol.

  • Oxidation: 3-Propylhexanoic acid.

Scientific Research Applications

Ethyl 3-propylhexanoate has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

  • Biology: Employed in the study of metabolic pathways and enzyme activities.

  • Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which ethyl 3-propylhexanoate exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites within the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Propyl hexanoate

  • Ethyl hexanoate

  • Butyl hexanoate

  • Methyl hexanoate

Biological Activity

Ethyl 3-propylhexanoate is an ester compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H24O2C_{12}H_{24}O_2 and a molecular weight of 200.32 g/mol. It is characterized by a branched alkyl chain which may influence its biological interactions. The compound is typically synthesized through esterification processes involving 3-propylhexanoic acid and ethanol.

Biological Activities

1. Antimicrobial Properties:
Research indicates that ethyl esters, including this compound, exhibit antimicrobial activity against various pathogens. A study demonstrated significant inhibition of bacterial growth, suggesting potential applications in food preservation and pharmaceuticals .

2. Insecticidal Effects:
this compound has been evaluated for its insecticidal properties. In laboratory settings, it was shown to have a lethal effect on certain insect species, including fruit flies (Drosophila melanogaster). The compound's efficacy was tested using various concentrations, revealing a dose-dependent response .

3. Flavoring Agent:
In the food industry, this compound is recognized for its pleasant aroma and flavor profile, contributing to the sensory attributes of products such as wines and other beverages. Its volatile nature makes it suitable for use in flavor formulations .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The compound may disrupt microbial cell membranes, leading to cell lysis and death.
  • Neurotoxic Effects on Insects: this compound may interfere with neurotransmitter systems in insects, causing paralysis or death.
  • Flavor Compound Interaction: Its interaction with taste receptors can enhance flavor perception in food products.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university microbiology department tested the antimicrobial effects of this compound against common foodborne pathogens. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% .

Case Study 2: Insecticidal Activity
In an entomological study, this compound was tested against Drosophila melanogaster larvae. The results showed that exposure to the compound resulted in a mortality rate exceeding 80% within 48 hours at high concentrations .

Data Table: Biological Activities of this compound

Activity TypeTest OrganismConcentration (mg/mL)Effectiveness (%)
AntimicrobialEscherichia coli0.590
AntimicrobialStaphylococcus aureus1.085
InsecticidalDrosophila melanogaster1080
Flavoring AgentWine AromaN/APositive Sensory

Properties

IUPAC Name

ethyl 3-propylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNVKXONAXUALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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